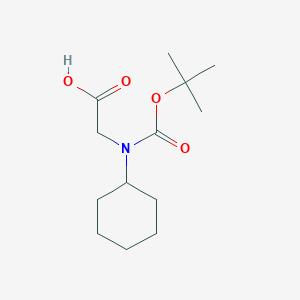






|
REACTION_CXSMILES
|
C([O:8][C:9](=[O:25])[CH2:10][N:11]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)C1C=CC=CC=1>C(O)C>[C:18]([N:11]([CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:10][C:9]([OH:25])=[O:8])([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]
|


|
Name
|
Boc-N-(cyclohexyl)glycine benzyl ester
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CN(C1CCCCC1)C(=O)OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was shaken over 24 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
flushed with dry nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was purged with nitrogen
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst and solids were removed by filtration through a pad of celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by rotary evaporation
|
|
Type
|
EXTRACTION
|
|
Details
|
The ethyl acetate layer was extracted with 150 mL of 1N sodium hydroxide solution
|
|
Type
|
CUSTOM
|
|
Details
|
The basic solution was acidified in an ice bath to pH 3 with 1N hydrochloric acid solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The acid solution was extracted with ethyl acetate (3×100 mL)
|
|
Type
|
WASH
|
|
Details
|
This solution was washed with saturated sodium chloride solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a colorless oil which
|
|
Type
|
CUSTOM
|
|
Details
|
was further dried under high vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting glass/solid was triturated with hexane, which
|
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
|
Type
|
CUSTOM
|
|
Details
|
drying
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)C1CCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.89 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |